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Abstract
AT-121 hydrochloride is a novel bifunctional opioid receptor agonist with a unique

pharmacological profile that holds significant promise for the development of safer and more

effective analgesics. This technical guide provides a comprehensive overview of AT-121,

including its chemical properties, mechanism of action, and a summary of key preclinical

findings. Detailed experimental protocols for its in vitro and in vivo characterization are

provided, along with visualizations of its signaling pathway and experimental workflows to

support further research and development efforts.

Introduction
The opioid crisis has underscored the urgent need for potent analgesics that are devoid of the

severe side effects associated with traditional opioids, such as respiratory depression, abuse

potential, and physical dependence. AT-121 is a first-in-class molecule designed to address this

challenge by simultaneously targeting the mu-opioid peptide (MOP) receptor and the

nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is believed to produce

potent analgesia while mitigating the undesirable effects mediated by conventional MOP

receptor agonists.
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AT-121 hydrochloride is a synthetic small molecule with the following properties:

Property Value

CAS Number 2099681-71-5

Molecular Formula C₂₄H₃₉ClN₄O₃S

Molecular Weight 499.11 g/mol

IUPAC Name

N-[2-[1,2-dihydro-1'-[cis-4-(1-

methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-

4(3H),4'-piperidin]-2-yl]ethyl]-, hydrochloride,

sulfamide

Appearance Solid

Purity Typically ≥98%

Solubility Soluble in DMSO

Mechanism of Action
AT-121 functions as a bifunctional partial agonist at both the MOP and NOP receptors.[1][3]

The activation of MOP receptors is the primary mechanism for the analgesic effects of

traditional opioids.[2] However, the concurrent activation of NOP receptors by AT-121 is thought

to counteract the MOP-mediated side effects, including reward signaling and respiratory

depression.

Signaling Pathway
The binding of AT-121 to MOP and NOP receptors, both of which are G-protein coupled

receptors (GPCRs), initiates intracellular signaling cascades. This leads to the inhibition of

adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel

activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signaling.
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AT-121 dual agonism at MOP and NOP receptors.
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Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of AT-

121.

Table 1: In Vitro Receptor Binding and Functional
Activity

Parameter MOP Receptor NOP Receptor Reference

Ki (nM) 16.49 3.67

EC₅₀ (nM)

([³⁵S]GTPγS)
19.6 34.7

Agonist Efficacy Partial Agonist Partial Agonist

Table 2: In Vivo Analgesic Efficacy in Non-Human
Primates

Assay
Effective Dose
(s.c.)

Effect Reference

Warm Water Tail-

Withdrawal (50°C)
0.003 - 0.03 mg/kg

Dose-dependent

antinociception

Capsaicin-Induced

Thermal Allodynia
0.003 - 0.03 mg/kg

Dose-dependent

inhibition of allodynia

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

AT-121.

In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of AT-121 for MOP and NOP receptors.

Materials:
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Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human MOP or

NOP receptors.

Radioligands: [³H]diprenorphine (for MOP) and [³H]nociceptin (for NOP).

AT-121 hydrochloride.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., naloxone for MOP, unlabeled nociceptin for NOP).

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of AT-121.

In a 96-well plate, combine cell membranes, radioligand, and either vehicle, unlabeled

competitor (for non-specific binding), or varying concentrations of AT-121.

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using

the Cheng-Prusoff equation.
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[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at MOP and NOP

receptors.

Materials:

Membranes from CHO cells expressing human MOP or NOP receptors.

[³⁵S]GTPγS.

GDP.

AT-121 hydrochloride.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Full agonists for reference (e.g., DAMGO for MOP, N/OFQ for NOP).

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

Prepare serial dilutions of AT-121 and the reference full agonist.

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test

compound.

Pre-incubate the mixture.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate at 30°C for a defined period (e.g., 60 minutes).

Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or

SPA.

Quantify the amount of bound [³⁵S]GTPγS.
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Plot the specific binding against the logarithm of the agonist concentration and fit the data to

a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

In Vivo Warm Water Tail-Withdrawal Assay in Rhesus
Monkeys
Objective: To assess the antinociceptive effects of AT-121.

Animals: Adult male rhesus monkeys (Macaca mulatta).

Procedure:

Acclimate the monkeys to the restraint chair and the experimental procedure.

Establish a baseline tail-withdrawal latency by immersing the distal portion of the tail in a

50°C water bath. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Administer AT-121 hydrochloride subcutaneously (s.c.) at various doses (e.g., 0.003, 0.01,

0.03 mg/kg) or vehicle.

Measure the tail-withdrawal latency at multiple time points post-administration (e.g., 15, 30,

60, 120, 180 minutes).

Convert the data to the percentage of maximum possible effect (%MPE) using the formula:

%MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

In Vivo Capsaicin-Induced Thermal Allodynia Assay in
Rhesus Monkeys
Objective: To evaluate the anti-allodynic effects of AT-121.

Animals: Adult male rhesus monkeys.

Procedure:

Induce thermal allodynia by injecting a low dose of capsaicin into the tail.
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Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious

temperature (e.g., 46°C).

Administer AT-121 (s.c.) or vehicle.

Measure the tail-withdrawal latency at various time points post-drug administration.

Analyze the data to determine the inhibition of capsaicin-induced allodynia.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of AT-121.
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Preclinical evaluation workflow for AT-121.

Conclusion
AT-121 hydrochloride represents a significant advancement in the quest for safer opioid

analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP

receptors, has demonstrated potent analgesic effects in non-human primate models without the

hallmark side effects of traditional opioids. The data presented in this technical guide, along
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with the detailed experimental protocols, provide a solid foundation for further research into the

therapeutic potential of AT-121 and related compounds. Future studies in human subjects are

warranted to confirm these promising preclinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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